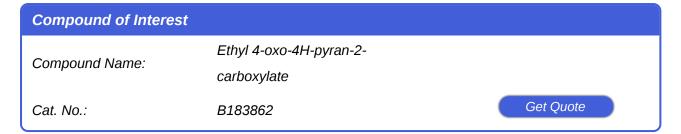


# Physical and chemical properties of Ethyl 4-oxo-4H-pyran-2-carboxylate

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# An In-Depth Technical Guide to Ethyl 4-oxo-4H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ethyl 4-oxo-4H-pyran-2-carboxylate is a heterocyclic organic compound with a pyranone core structure that has garnered interest in synthetic and medicinal chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems. Derivatives of the 4-pyranone scaffold have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-oxo-4H-pyran-2-carboxylate, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications in drug development.

## **Physical and Chemical Properties**

**Ethyl 4-oxo-4H-pyran-2-carboxylate** is a solid at room temperature. Its key physical and chemical properties are summarized in the tables below.



**Table 1: General Properties** 

Property	Value	Reference(s)
IUPAC Name	ethyl 4-oxo-4H-pyran-2- carboxylate	
Synonyms	Ethyl comanate	[1]
CAS Number	1551-45-7	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>	
Molecular Weight	168.15 g/mol	
Physical Form	Solid	
Storage Temperature	2-8°C, Sealed in dry conditions	

**Table 2: Spectroscopic Data** 



Spectroscopy	Data	Reference(s)
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.83 (d, J=5.7 Hz, 1H, H-6), 7.11 (d, J=2.4 Hz, 1H, H-3), 6.44 (dd, J=5.7, 2.4 Hz, 1H, H-5), 4.43 (q, J=7.2 Hz, 2H, OCH <sub>2</sub> CH <sub>3</sub> ), 1.41 (t, J=7.2 Hz, 3H, OCH <sub>2</sub> CH <sub>3</sub> )	[2]
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	δ (ppm): 178.4 (C-4), 159.7 (Ester C=O), 155.2 (C-6), 152.8 (C-2), 119.9 (C-3), 118.4 (C-5), 62.9 (OCH <sub>2</sub> CH <sub>3</sub> ), 13.9 (OCH <sub>2</sub> CH <sub>3</sub> )	[2]
Infrared (IR)	Key absorptions expected for C=O (ketone and ester) and C-O functionalities. A representative IR spectrum for a similar pyranone structure shows strong C=O stretching vibrations in the range of 1680-1750 cm <sup>-1</sup> and C-O stretching between 1000-1300 cm <sup>-1</sup> .	[1][3]
Mass Spectrometry (MS)	Expected molecular ion peak [M]+ at m/z 168.0423, corresponding to the molecular formula C <sub>8</sub> H <sub>8</sub> O <sub>4</sub> .	

# Experimental Protocols Synthesis of Ethyl 4-oxo-4H-pyran-2-carboxylate

While direct, high-yield synthesis protocols for **Ethyl 4-oxo-4H-pyran-2-carboxylate** are not extensively reported, it can be synthesized as a side-product during the synthesis of 4H-pyran-4-one. The following protocol is adapted from a reported procedure.[1]

Reaction Scheme:





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Caption: Synthetic pathway to Ethyl 4-oxo-4H-pyran-2-carboxylate.

#### Materials:

- · Diethyl oxalate
- Acetone
- Sodium metal
- Absolute ethanol
- Hydrochloric acid
- Sodium hydroxide

#### Procedure:

- Preparation of Chelidonic Acid: Chelidonic acid is first prepared through the base-catalyzed condensation of diethyl oxalate with acetone, followed by hydrolysis of the resulting diester.
   [1]
- Incomplete Hydrolysis and Decarboxylation: During the hydrolysis step, incomplete reaction can lead to the formation of monoethyl chelidonate.



- Thermal Decarboxylation: The crude product mixture containing chelidonic acid and monoethyl chelidonate is heated. Thermal decarboxylation of monoethyl chelidonate yields Ethyl 4-oxo-4H-pyran-2-carboxylate.[1]
- Purification: The product can be purified by vacuum distillation, where it is collected as a higher-boiling fraction compared to 4H-pyran-4-one.[1]

#### **Characterization Methods**

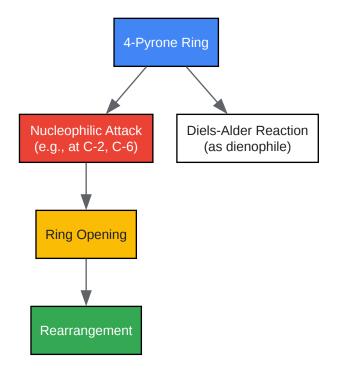
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer using CDCl<sub>3</sub> as the solvent and tetramethylsilane (TMS) as an internal standard.[2]
- X-ray Crystallography: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the purified product. The crystal structure provides definitive confirmation of the molecular geometry.[1]
- Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and confirm the elemental composition.

## **Chemical Reactivity and Stability**

The 4-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. The ester group at the 2-position can undergo typical ester reactions such as hydrolysis and amidation.

# **General Reactivity of the 4-Pyrone Ring**





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Caption: General reactivity of the 4-pyrone ring system.

The presence of the electron-withdrawing carbonyl group activates the pyrone ring towards nucleophilic attack, often leading to ring-opening reactions. The double bonds in the ring can also participate in cycloaddition reactions.

### **Stability**

**Ethyl 4-oxo-4H-pyran-2-carboxylate** should be stored in a dry environment at 2-8°C to prevent hydrolysis of the ester functionality and potential degradation of the pyrone ring.

# Biological Activities and Potential in Drug Development

While specific biological studies on **Ethyl 4-oxo-4H-pyran-2-carboxylate** are limited, the 4-pyranone scaffold is a common motif in a variety of biologically active natural products and synthetic compounds.

Derivatives of 4H-pyran have been reported to possess a wide spectrum of pharmacological activities, including:



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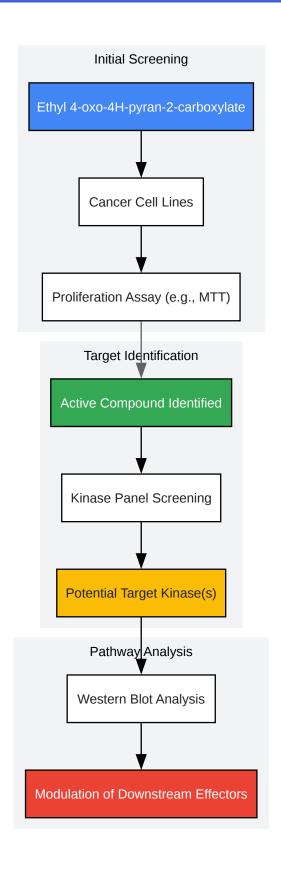
- Antimicrobial and Antifungal Activity[4]
- Antiviral Activity[4]
- Antitumor and Antiproliferative Activity[4]
- Anti-inflammatory Activity

The diverse biological activities of pyran-based compounds suggest that **Ethyl 4-oxo-4H-pyran-2-carboxylate** could serve as a valuable scaffold for the development of novel therapeutic agents. For instance, pyran-containing compounds have been investigated as dual inhibitors of EGFR and HER-2, which are important targets in cancer therapy.[5]

## **Potential Signaling Pathway Interactions**

Given the known activities of pyran derivatives, it is plausible that **Ethyl 4-oxo-4H-pyran-2-carboxylate** or its derivatives could interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.





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Caption: Workflow for investigating signaling pathway modulation.



### Conclusion

Ethyl 4-oxo-4H-pyran-2-carboxylate is a valuable heterocyclic compound with a well-characterized chemical structure. Its physical and chemical properties, along with the general reactivity of the 4-pyrone core, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into direct and efficient synthetic methods, as well as detailed investigations into its biological activities and effects on specific cellular signaling pathways, will be crucial for realizing its full potential in drug discovery and development.

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